N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide
Description
Properties
IUPAC Name |
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-morpholin-4-yl-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5S/c22-16(17(23)20-6-8-26-9-7-20)18-15-13-10-27(24,25)11-14(13)19-21(15)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAMOKPDOVNMGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole derivative class. Its unique molecular structure, characterized by a thieno[3,4-c]pyrazole core fused with a phenyl group and a morpholino moiety, suggests significant potential for various biological activities. This article reviews the biological activity of this compound based on existing research findings.
Molecular Structure and Properties
The molecular formula of this compound is C19H20N4O4S, with a molecular weight of approximately 440.5 g/mol. The presence of the 5,5-dioxido group enhances its chemical reactivity and potential biological activity. The compound's structural features are summarized in the table below:
| Feature | Description |
|---|---|
| Molecular Formula | C19H20N4O4S |
| Molecular Weight | 440.5 g/mol |
| Core Structure | Thieno[3,4-c]pyrazole |
| Functional Groups | Morpholino and dioxido groups |
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit key inflammatory pathways. It has shown potential in reducing pro-inflammatory cytokines in cellular models.
- Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains. In vitro studies indicate that it can inhibit the growth of gram-positive bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
- Anti-cancer Effects : There is emerging evidence suggesting that this compound may exhibit cytotoxic effects against cancer cell lines. It appears to induce apoptosis in specific cancer types through modulation of apoptotic pathways .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors involved in inflammatory responses and cancer progression. Ongoing research aims to elucidate these pathways further.
Case Studies
Several studies have investigated the biological activity of similar thieno[3,4-c]pyrazole derivatives:
- Study on Anti-inflammatory Activity : A derivative exhibited significant inhibition of nitric oxide production in LPS-stimulated macrophages, indicating potential for treating inflammatory diseases .
- Antimicrobial Efficacy Study : A related compound showed effective inhibition against bacterial cell wall biosynthesis enzymes with minimal inhibitory concentrations (MIC) below 20 µM for certain strains .
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions using reagents such as oxidizing agents and controlled reaction conditions to optimize yield and purity .
Potential Applications
The potential applications of this compound span various fields:
- Pharmaceutical Development : Targeting inflammatory diseases and cancers.
- Material Science : Investigating its properties for use in novel materials.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogs
The most relevant analog is MSC2360844 (6-fluoro-3-(morpholin-4-yl carbonyl)-1-[4-(morpholin-4-yl methyl) phenyl]-1,4-dihydrothiochromeno[4,3-c]pyrazole 5,5-dioxide), synthesized via a five-step route starting from 6-fluoro-thiochroman-4-one .
Table 1: Comparative Structural Features
| Feature | Target Compound | MSC2360844 |
|---|---|---|
| Core Structure | Thieno[3,4-c]pyrazole | Thiochromeno[4,3-c]pyrazole |
| Position 2 Substituent | Phenyl | 4-(Morpholinylmethyl)phenyl |
| Position 3 Substituent | Morpholino-2-oxoacetamide | Morpholino carbonyl |
| Sulfone Group | 5,5-dioxido | 5,5-dioxide |
| Fluorine Substitution | Absent | Present at position 6 |
| Molecular Weight* | ~445.45 g/mol | ~585.60 g/mol |
*Calculated based on molecular formulas.
Key Differences:
- Fluorine Substituent : MSC2360844’s fluorine atom may enhance metabolic stability and electron-withdrawing effects, influencing receptor binding kinetics.
- Morpholino Placement: Both compounds feature morpholino groups, but MSC2360844 includes an additional morpholinylmethyl substituent, increasing hydrophilicity and molecular weight .
Hydrogen Bonding and Crystallography
Hydrogen bonding patterns, critical for crystal packing and stability, can be analyzed using graph-set theory . The morpholino and sulfone groups in both compounds likely participate in C–H···O and N–H···O interactions, though differences in substituents (e.g., fluorine in MSC2360844) may alter network topology .
Table 2: Hypothetical Pharmacological Comparison
| Parameter | Target Compound | MSC2360844 |
|---|---|---|
| Solubility (logP)* | ~1.8 (moderate) | ~1.2 (higher due to morpholinylmethyl) |
| Target Affinity | Unknown | High (kinase inhibition reported) |
| Metabolic Stability | Moderate (lack of fluorine) | Enhanced (fluorine substitution) |
*Estimated using computational models.
Q & A
Q. What established synthetic routes are available for this compound, and what intermediates are critical for yield optimization?
The synthesis of this compound can be approached via multi-step protocols involving cyclization and functional group transformations. A five-step route analogous to that described for structurally related sulfone-containing heterocycles (e.g., MSC2360844) includes:
- Step 1: Condensation of a thiochromanone derivative with diethyl oxalate under basic conditions.
- Step 2: Cyclization with hydrazine derivatives to form the pyrazole core.
- Step 3: Sulfonation to introduce the 5,5-dioxido group.
- Step 4: Morpholino-oxoacetamide coupling via carbodiimide-mediated amidation. Key intermediates include the thienopyrazole sulfone precursor and the activated morpholino-oxoacetic acid derivative. Yield optimization requires strict control of reaction temperatures (0–5°C for sulfonation) and anhydrous conditions during amidation .
Q. Which analytical techniques are most reliable for confirming the molecular structure post-synthesis?
- NMR Spectroscopy : and NMR can confirm substituent connectivity, with characteristic shifts for the sulfone group (~3.5–4.0 ppm for ) and morpholino carbonyl (~170 ppm in ).
- X-Ray Crystallography : Single-crystal diffraction using SHELXL (for refinement) and ORTEP-3 (for visualization) provides unambiguous confirmation of stereochemistry and supramolecular packing. For example, SHELXL’s robust refinement algorithms resolve disorder in the thienopyrazole ring .
- High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurement (±0.001 Da) validates the molecular formula.
Advanced Research Questions
Q. How can hydrogen-bonding patterns in the crystal lattice be systematically analyzed to predict solubility and stability?
Graph set analysis (G. Etter’s methodology) is employed to classify hydrogen-bonding motifs (e.g., chains, rings). For this compound:
Q. What experimental strategies resolve low crystallinity issues during X-ray diffraction studies?
- Crystallization Optimization : Screen solvents (e.g., DMSO/EtOH mixtures) using high-throughput vapor diffusion.
- Twinned Data Refinement : SHELXL’s twin refinement module (BASF parameter) can model overlapping lattices.
- Temperature Effects : Collect data at 100 K to reduce thermal motion artifacts. Example: SHELX’s success in refining twinned macromolecular data suggests applicability to small molecules with similar challenges .
Q. How should researchers address contradictory biological activity data across studies?
- Standardized Assay Conditions : Control variables such as solvent (DMSO concentration ≤0.1%), pH, and cell line viability (e.g., HEK293 vs. HeLa).
- Dose-Response Reproducibility : Use Hill slope analysis to compare EC values.
- Metabolite Interference : Perform LC-MS to rule out degradation products. Reference microbial ecology studies (e.g., zoospore regulation) for rigorous experimental design frameworks .
Q. What methodological approaches improve reaction yields in the final amidation step?
- Catalyst Screening : Compare HATU vs. EDC/HOBt for activating the oxoacetate carbonyl.
- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance nucleophilicity of the amine.
- Temperature Gradients : Slow addition at −20°C minimizes side reactions. Example: A 57% yield improvement for analogous imidazolidinones was achieved using HATU in DMF at 0°C .
Data Contradiction Analysis
Q. How to interpret conflicting computational vs. experimental solubility data?
- Computational Limitations : COSMO-RS predictions may underestimate hydrogen-bonding contributions.
- Experimental Validation : Use shake-flask method with HPLC quantification at 25°C.
- Crystal Packing Effects : Low solubility may correlate with tight -stacking observed in X-ray structures .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
